molecular formula C18H25NO3 B14135659 Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate

Cat. No.: B14135659
M. Wt: 303.4 g/mol
InChI Key: GGRJFRMFKVSAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate involves several steps. One common method includes the reaction of 4-(piperidine-1-carbonyl)benzoic acid with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate can be compared with other piperidine derivatives, such as:

This compound is unique due to its specific structure, which combines a piperidine ring with an ester and a phenyl group, providing distinct chemical and biological properties .

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 4-[4-(piperidine-1-carbonyl)phenyl]butanoate

InChI

InChI=1S/C18H25NO3/c1-2-22-17(20)8-6-7-15-9-11-16(12-10-15)18(21)19-13-4-3-5-14-19/h9-12H,2-8,13-14H2,1H3

InChI Key

GGRJFRMFKVSAAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.